molecular formula C20H27N3O B12229194 3-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one

3-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12229194
M. Wt: 325.4 g/mol
InChI Key: GTMXREDNBIPHOR-UHFFFAOYSA-N
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Description

3-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides.

    Formation of the Quinazolinone Core: The quinazolinone core is formed through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Final Coupling: The final step involves coupling the piperidine and quinazolinone intermediates under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Methylpiperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one
  • 3-[(1-Cyclohexylpiperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one

Uniqueness

3-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, such as the presence of a cyclopentyl group and a piperidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

3-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C20H27N3O/c1-15-21-19-9-5-4-8-18(19)20(24)23(15)14-16-10-12-22(13-11-16)17-6-2-3-7-17/h4-5,8-9,16-17H,2-3,6-7,10-14H2,1H3

InChI Key

GTMXREDNBIPHOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4CCCC4

Origin of Product

United States

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